molecular formula C9H13ClN4O B1409436 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine CAS No. 1365838-67-0

2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine

Cat. No. B1409436
CAS RN: 1365838-67-0
M. Wt: 228.68 g/mol
InChI Key: HACMMDDTLSSQOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. In one experiment, an ice-cooled solution of a mixture of 2-chloro-6-(4-morpholinylmethyl)-4-pyrimidinamine and another compound in dry N,N-dimethylformamide was treated with sodium hydride. The reaction mixture was stirred with cooling for 1 hour and at ambient temperature for a further 1 hour .

Scientific Research Applications

Heterocyclic Amines in Cancer Research

Research has highlighted the significance of heterocyclic amines, including pyrimidine derivatives, in understanding cancer mechanisms. Heterocyclic amines are formed in meats cooked at high temperatures and have been implicated in mammary gland cancer in animal models. These findings suggest a potential role of heterocyclic amine exposure in human breast cancer, emphasizing the importance of studying compounds like 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine in carcinogenic research (Snyderwine, 1994).

Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine derivatives, part of the 2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine structure, exhibit a broad spectrum of pharmacological activities. The review of morpholine and pyrans derivatives shows their significant role in developing new drugs with diverse pharmacological actions. This research underlines the potential of compounds with morpholine structures in drug discovery (Asif & Imran, 2019).

CNS Acting Drugs from Pyrimidine Derivatives

A literature search identified pyrimidine derivatives as a rich source for synthesizing compounds with potential Central Nervous System (CNS) activity. Compounds containing pyrimidine structures are explored for their effects ranging from depression and euphoria to convulsion, highlighting the versatile applications of pyrimidine derivatives in CNS drug development (Saganuwan, 2017).

Pyrimidine Derivatives in Pharmaceutical Development

Pyrimidine derivatives are recognized for their wide range of pharmacological activities, making the pyrimidine core a promising scaffold for new biologically active compounds. This analysis of pyrimidine derivatives used in medical practice demonstrates their potential in antiviral, psychotropic, antimicrobial, antitumor, and other therapeutic areas, underscoring the importance of continued research on pyrimidine derivatives (Chiriapkin, 2022).

Anti-inflammatory Activities of Pyrimidines

Recent developments in the synthesis and study of pyrimidine derivatives have shown potent anti-inflammatory effects. This research highlights the potential of pyrimidines as therapeutic agents in treating inflammation, providing insights into their structure–activity relationships and suggesting directions for developing new anti-inflammatory compounds (Rashid et al., 2021).

Safety And Hazards

The safety data sheet of a similar compound, 2-chloro-6-methylpyrimidin-4-amine, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

2-chloro-6-(morpholin-4-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c10-9-12-7(5-8(11)13-9)6-14-1-3-15-4-2-14/h5H,1-4,6H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACMMDDTLSSQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(morpholinomethyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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